

Check Availability & Pricing

# Investigating Neurodegenerative Disorders with MU1742: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MU1742    |           |
| Cat. No.:            | B15544333 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of **MU1742**, a potent and selective chemical probe for Casein Kinase 1 delta (CK1 $\delta$ ) and epsilon (CK1 $\epsilon$ ), in the investigation of neurodegenerative disorders. The deregulation of CK1 activity has been linked to the pathogenesis of several neurodegenerative conditions, including Alzheimer's and Parkinson's diseases, making selective inhibitors like **MU1742** valuable tools for research and therapeutic development.[1][2]

## Introduction to MU1742 and its Target: Casein Kinase $1\delta/\epsilon$

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, such as gene expression, apoptosis, and signal transduction.[1] [3] The isoforms CK1 $\delta$  and CK1 $\epsilon$  are of particular interest in the context of neurodegeneration due to their involvement in pathways related to circadian rhythms, Wnt signaling, and the phosphorylation of key proteins implicated in disease pathology, such as tau.[1][4][5] Overexpression and aberrant activity of CK1 $\delta$  have been observed in Alzheimer's disease brains, correlating with the hyperphosphorylation of proteins involved in the formation of neurofibrillary tangles.[4][6][7]

**MU1742** is a high-quality chemical probe characterized by its high selectivity and potency against CK1 $\delta$  and CK1 $\epsilon$ .[2][8] It serves as an invaluable tool for elucidating the specific roles of



these kinase isoforms in cellular and in vivo models of neurodegenerative diseases. A corresponding negative control compound, MU2027, is also available to distinguish on-target from off-target effects.[2]

# Physicochemical and Pharmacokinetic Properties of MU1742

A comprehensive understanding of the properties of **MU1742** is essential for its effective application in experimental settings.

| Property                       | Value                                              | Reference |
|--------------------------------|----------------------------------------------------|-----------|
| Molecular Formula              | C22H22F2N6                                         | [9]       |
| Molecular Weight               | 408.46 g/mol                                       | [9]       |
| Solubility                     | ≥10 mM in DMSO                                     | [8]       |
| In Vivo Formulation            | Dihydrochloride salt (.2HCl) for aqueous solutions | [8]       |
| Storage                        | Long-term at -20°C; Short-term at room temperature | [9]       |
| In Vivo Bioavailability (Mice) | 57% (Per Oral)                                     | [9]       |

### In Vitro and In Cellulo Potency and Selectivity

**MU1742** exhibits excellent potency and selectivity for CK1 $\delta$  and CK1 $\epsilon$ , as demonstrated by in vitro kinase assays and cellular target engagement studies.

Table 3.1: In Vitro Inhibitory Potency of MU1742



| Target Kinase                                               | IC50 (nM) |  |
|-------------------------------------------------------------|-----------|--|
| CK1δ                                                        | 6.1       |  |
| CK1ε                                                        | 27.7      |  |
| CK1α1                                                       | 7.2       |  |
| CK1α1L                                                      | 520       |  |
| Data from in vitro inhibition assays (Reaction Biology).[9] |           |  |

Table 3.2: Kinome-wide Selectivity of MU1742

| Screening Condition                                    | Result                                                                                         |
|--------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Kinase Panel                                           | 415 protein kinases                                                                            |
| Concentration                                          | 1 μΜ                                                                                           |
| Selectivity                                            | Only CK1 kinases were strongly inhibited; no off-targets observed below 40% residual activity. |
| Data from kinome-wide screening (Reaction Biology).[8] |                                                                                                |

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate key signaling pathways involving CK1 $\delta$ / $\epsilon$  and a potential experimental workflow for investigating the effects of **MU1742** in a mouse model of Alzheimer's disease.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]







- 2. CASINVENT SGC recommends the compound MU1742 as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 6. Casein kinase 1 delta mRNA is upregulated in Alzheimer disease brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer's Disease [frontiersin.org]
- 8. MU1742 | Structural Genomics Consortium [thesgc.org]
- 9. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [Investigating Neurodegenerative Disorders with MU1742: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544333#investigating-neurodegenerative-disorders-with-mu1742]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com